![molecular formula C13H14O7 B296050 Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate, also known as DMBO, is a chemical compound that has gained interest in the scientific community due to its potential use in various research applications. DMBO is a malonic acid derivative that has a methoxybenzoyl ester group attached to one of its carboxyl groups.
作用機序
The mechanism of action of Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate is not fully understood, but it is believed to work by inhibiting enzymes involved in various biological processes. Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, the induction of apoptosis, and the inhibition of tumor growth. Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate in lab experiments is its relatively simple synthesis method. Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate is also stable under a wide range of conditions, making it a useful tool for various research applications. However, one limitation of using Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate. One direction is the further investigation of its potential use as a therapeutic agent for the treatment of cancer and neurological disorders. Another direction is the development of new compounds based on Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate for use in various research applications. Additionally, the potential toxicity of Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate should be further investigated to determine its safety for use in various experiments.
In conclusion, Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate is a chemical compound that has gained interest in the scientific community due to its potential use in various research applications. Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate can be synthesized by the reaction of malonic acid diethyl ester with methoxybenzoyl chloride in the presence of a base. Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate has been used in various scientific research applications, including as a building block for the synthesis of other compounds and as a probe for the detection of enzymes. Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate has also been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound.
合成法
Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate can be synthesized by the reaction of malonic acid diethyl ester with methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate as a white crystalline solid with a melting point of 114-116°C.
科学的研究の応用
Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate has been used in various scientific research applications, including as a building block for the synthesis of other compounds and as a probe for the detection of enzymes. Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate has also been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
分子式 |
C13H14O7 |
|---|---|
分子量 |
282.25 g/mol |
IUPAC名 |
dimethyl 2-(4-methoxybenzoyl)oxypropanedioate |
InChI |
InChI=1S/C13H14O7/c1-17-9-6-4-8(5-7-9)11(14)20-10(12(15)18-2)13(16)19-3/h4-7,10H,1-3H3 |
InChIキー |
CQDBEKLEHYILHV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC(C(=O)OC)C(=O)OC |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
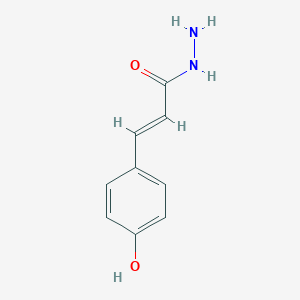

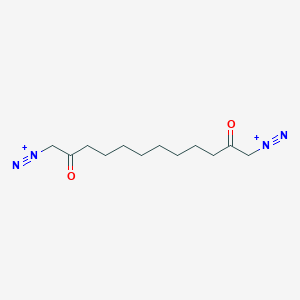
![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
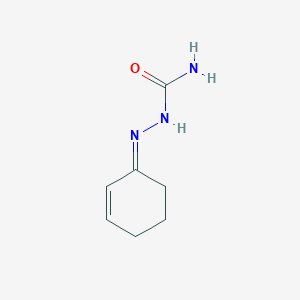
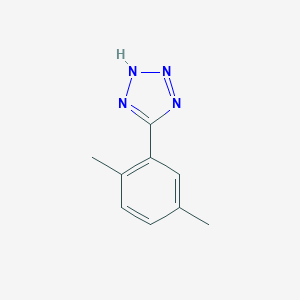
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)

![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
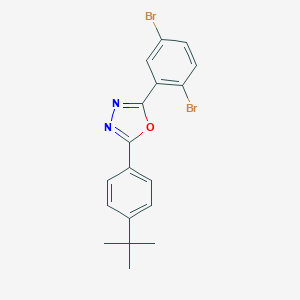
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)
